molecular formula C15H10N4O B14089305 1-(naphthalen-2-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

1-(naphthalen-2-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B14089305
M. Wt: 262.27 g/mol
InChI Key: QETFTJWRFVIQFV-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to naturally occurring purines.

Preparation Methods

The synthesis of 1-(naphthalen-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and pyrimidine derivatives under specific conditions. For instance, the reaction of 2-naphthylamine with ethyl acetoacetate followed by cyclization with hydrazine hydrate can yield the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(Naphthalen-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using reagents like halogens or alkylating agents.

Scientific Research Applications

1-(Naphthalen-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(naphthalen-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of phosphatidylinositol 4,5-bisphosphate 3-kinase, a key enzyme in the PI3K/AKT signaling pathway, which is crucial for cell growth and survival . This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis.

Comparison with Similar Compounds

1-(Naphthalen-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds such as:

The uniqueness of 1-(naphthalen-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

IUPAC Name

1-naphthalen-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C15H10N4O/c20-15-13-8-18-19(14(13)16-9-17-15)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,16,17,20)

InChI Key

QETFTJWRFVIQFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C4=C(C=N3)C(=O)NC=N4

Origin of Product

United States

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